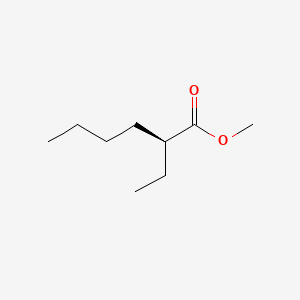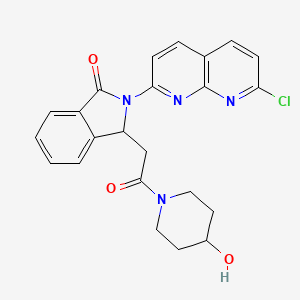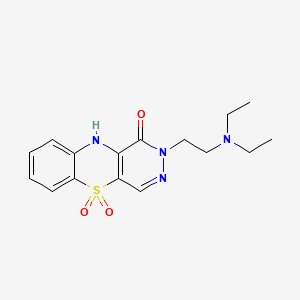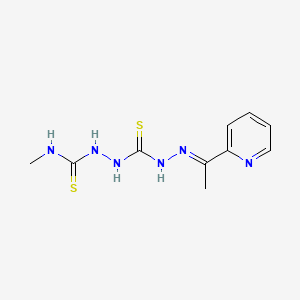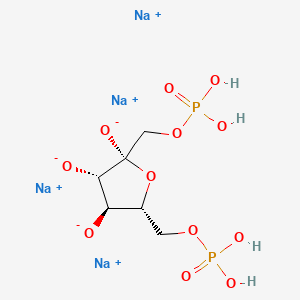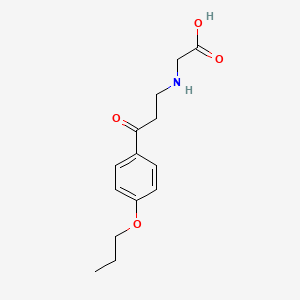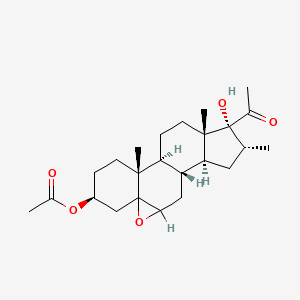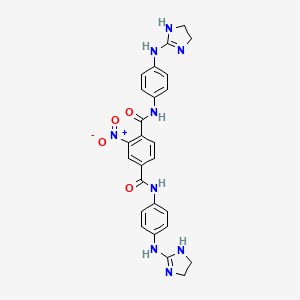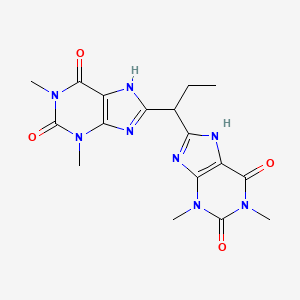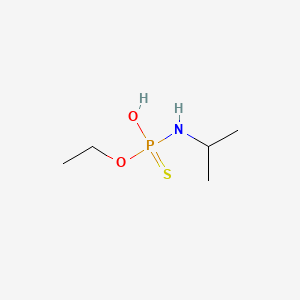
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include aromatic aldehydes, amines, and catalysts such as acids or bases to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-2-methyl-5-(phenylmethylene)-4H-imidazol-4-one
- 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-
Uniqueness
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-2-phenyl-5-(phenylmethylene)- stands out due to its specific combination of aromatic and heterocyclic elements, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90660-85-8 |
|---|---|
Fórmula molecular |
C29H20N4O |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-benzylidene-2-phenylimidazol-4-one |
InChI |
InChI=1S/C29H20N4O/c34-29-25(19-20-11-3-1-4-12-20)32-28(21-13-5-2-6-14-21)33(29)26-18-10-7-15-22(26)27-30-23-16-8-9-17-24(23)31-27/h1-19H,(H,30,31)/b25-19- |
Clave InChI |
MTFFPUHRGGAIJD-PLRJNAJWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


